5-Fluoro-3-methoxy-2-pyridinemethanamine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. organic-chemistry.org Its unique electronic properties and versatile reactivity have established it as a cornerstone of modern organic synthesis.
Pyridine derivatives are highly valued as synthons, which are molecular fragments that can be readily incorporated into larger, more complex structures. nih.gov Their utility as building blocks stems from the ability to undergo a wide range of chemical transformations at various positions on the ring. The nitrogen atom imparts a degree of polarity and basicity to the molecule, and its electron-withdrawing nature influences the reactivity of the ring carbons. semanticscholar.org This allows for selective functionalization through reactions such as nucleophilic and electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and modifications of substituents. The pyridine scaffold's capacity to act as a ligand for metal catalysts further expands its synthetic utility. semanticscholar.org
The following table provides an overview of common reaction types involving the pyridine scaffold:
| Reaction Type | Description |
| Electrophilic Aromatic Substitution | The introduction of an electrophile onto the pyridine ring, typically at the 3- and 5-positions. |
| Nucleophilic Aromatic Substitution | The displacement of a leaving group on the pyridine ring by a nucleophile, favored at the 2-, 4-, and 6-positions. |
| Metal-Catalyzed Cross-Coupling | Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds. |
| N-Oxidation | The oxidation of the ring nitrogen to form a pyridine N-oxide, which can alter the reactivity of the ring and facilitate further functionalization. |
| Lithiation/Metalation | The deprotonation of a C-H bond to form an organometallic species, allowing for subsequent reaction with an electrophile. |
The chemistry of pyridine has evolved significantly from its initial discovery. Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing this important heterocycle. sigmaaldrich.com Over the years, the development of more sophisticated synthetic methodologies has enabled the construction of increasingly complex molecules containing the pyridine core. Advances in transition-metal catalysis, in particular, have revolutionized the way chemists can functionalize pyridines with a high degree of precision and control. These modern synthetic tools have been instrumental in the synthesis of numerous biologically active compounds and have cemented the role of pyridine derivatives as privileged scaffolds in drug discovery and development. bldpharm.com
Strategic Incorporation of Fluorine in Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy to modulate their properties. nbinno.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on the conformation, electronics, and reactivity of a molecule.
The substitution of a hydrogen atom with a fluorine atom can lead to significant changes in a molecule's three-dimensional structure and its electronic landscape. Due to its high electronegativity, the fluorine atom is a strong electron-withdrawing group, which can alter the electron density distribution within a molecule. Current time information in Austin, TX, US. This can influence the acidity or basicity of nearby functional groups and affect the molecule's dipole moment. In aromatic systems like pyridine, the presence of a fluorine atom can impact the aromaticity and the electron density of the ring, thereby influencing its reactivity. Furthermore, the introduction of fluorine can have a significant effect on the conformational preferences of a molecule, which can be critical for its interaction with biological targets.
The table below summarizes the key effects of fluorine incorporation on molecular properties:
| Property | Effect of Fluorine Substitution |
| Electronegativity | Increases the electron-withdrawing nature of the substituent. |
| Bond Strength | The C-F bond is one of the strongest covalent bonds in organic chemistry. |
| Lipophilicity | Generally increases the lipophilicity of the molecule. |
| Metabolic Stability | Can block sites of metabolic oxidation, leading to increased metabolic stability. |
| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups through inductive effects. |
| Conformation | Can influence the preferred three-dimensional arrangement of the molecule. |
The presence of fluorine can significantly modulate the reactivity of a molecule. The strong electron-withdrawing nature of fluorine can deactivate an aromatic ring towards electrophilic substitution and activate it towards nucleophilic substitution. This altered reactivity can be strategically employed in the design of synthetic routes. Moreover, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be important for molecular recognition and binding to biological targets. The ability of fluorine to engage in these interactions, coupled with its other unique properties, makes it a valuable tool in the design of molecules with specific functions.
Contextualization of 5-Fluoro-3-methoxy-2-pyridinemethanamine within Contemporary Organic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its molecular structure allows for a strong contextualization of its potential within modern organic synthesis. The compound combines the versatile pyridinemethanamine scaffold with the strategic placement of both a fluorine atom and a methoxy (B1213986) group.
The pyridinemethanamine moiety itself is a valuable building block, providing a nucleophilic amino group attached to the pyridine ring via a methylene (B1212753) linker. This arrangement offers a point of attachment for a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination, without directly modifying the electronic properties of the pyridine ring itself.
The 5-fluoro substituent is expected to significantly influence the electronic character of the pyridine ring. Its strong electron-withdrawing inductive effect will lower the electron density of the ring, potentially making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. This fluorine atom could also introduce favorable metabolic stability and modulate the pKa of the pyridine nitrogen.
The 3-methoxy group, in contrast, is an electron-donating group through resonance, which will partially counteract the inductive effect of the fluorine atom. The interplay between the electron-withdrawing fluorine at the 5-position and the electron-donating methoxy group at the 3-position creates a unique electronic environment on the pyridine ring. This substitution pattern is likely to direct further functionalization of the ring to specific positions.
Unique Structural Features and Synthetic Potential
The fluorine atom at the 5-position, being a meta-director, is expected to influence the electron density of the pyridine ring, potentially enhancing its stability towards oxidation and modulating the pKa of the pyridine nitrogen. The methoxy group at the 3-position, an ortho, para-director, will also electronically influence the ring, although its effect will be moderated by the presence of the fluorine atom. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the pyridine core.
The primary aminomethyl group at the 2-position is a key functional handle. This group can participate in a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of Schiff bases, making it a versatile point for molecular elaboration.
The synthetic potential of this compound is therefore significant. It can serve as a valuable intermediate in the synthesis of more complex molecules. Potential synthetic routes to this compound would likely involve a multi-step sequence starting from a suitably substituted pyridine precursor. For instance, a plausible approach could involve the synthesis of a 5-fluoro-3-methoxypyridine-2-carbonitrile intermediate, followed by reduction of the nitrile to the primary amine.
Overview of Research Trajectories for Related Fluorinated Pyridinemethanamines
The broader class of fluorinated pyridinemethanamines has been the subject of considerable research interest, primarily driven by their potential applications in drug discovery. The introduction of fluorine into the pyridine ring of biologically active compounds has often led to improved pharmacokinetic and pharmacodynamic properties.
Research in this area has focused on several key trajectories:
Medicinal Chemistry: Fluorinated pyridinemethanamine derivatives have been investigated as potential therapeutic agents for a variety of diseases. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, leading to more potent and longer-lasting drugs.
Agrochemicals: Similar to their applications in medicine, fluorinated heterocycles are also important in the development of new pesticides and herbicides. The fluorine substituent can increase the efficacy and selectivity of these compounds.
Materials Science: The unique electronic properties of fluorinated pyridines make them attractive components for advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
The exploration of compounds like this compound is a logical progression in this field. The specific substitution pattern of this molecule offers a unique combination of electronic and steric properties that could be exploited in the design of novel compounds with tailored functionalities. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(5-fluoro-3-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
IUDGPVBBLPYTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)F)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 3 Methoxy 2 Pyridinemethanamine and Its Analogues
Conventional Synthetic Routes to Substituted Pyridinemethanamines
Reductive amination, also known as reductive alkylation, is a cornerstone method for converting carbonyl compounds into amines. wikipedia.org This process is highly valuable for synthesizing substituted pyridinemethanamines from corresponding pyridinecarboxaldehydes or ketones. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the target amine. byu.edulibretexts.org
The initial step of reductive amination involves the condensation of a substituted pyridinecarboxaldehyde or pyridine (B92270) ketone with a nitrogen source, typically ammonia (B1221849) or a primary amine, to form an imine intermediate. byu.edu This reaction is an equilibrium process and is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack by the amine. masterorganicchemistry.com However, highly acidic conditions are avoided as they would protonate the amine nucleophile, rendering it unreactive. masterorganicchemistry.com
For the synthesis of primary pyridinemethanamines, ammonia is the most direct nitrogen source. nih.gov The reaction between the pyridinecarbonyl compound and ammonia generates an intermediate imine, which is then reduced in situ. organic-chemistry.org The process is a versatile one-pot reaction, valued in green chemistry for its efficiency. wikipedia.org
The selection of the reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting carbonyl compound. masterorganicchemistry.com A variety of hydride-based reducing agents and catalytic hydrogenation methods are employed.
Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comacsgcipr.org Sodium cyanoborohydride is particularly effective because it is a milder reducing agent than sodium borohydride and is most reactive toward the protonated imine (iminium ion), which is formed under the optimal mildly acidic conditions (pH 4-5) for imine formation. masterorganicchemistry.com This selectivity minimizes the competing reduction of the aldehyde or ketone starting material. masterorganicchemistry.com Other specialized reagents, such as amine-borane complexes like 5-ethyl-2-methylpyridine (B142974) borane (B79455) (PEMB), have also been developed as stable and effective reducing agents for this purpose. researchgate.net
Reaction conditions can be optimized to drive the initial imine formation. This can be achieved by removing the water formed during the condensation, for instance, by azeotropic distillation or the addition of dehydrating agents like molecular sieves. acsgcipr.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is another powerful reduction method, although it may be less chemoselective if other reducible functional groups are present in the molecule. wikipedia.orgbyu.edu
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Inexpensive, readily available | Can reduce the starting aldehyde/ketone; less selective for the imine. | masterorganicchemistry.comacsgcipr.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-5), protic solvents | Highly selective for the iminium ion over carbonyls. | Generates toxic cyanide byproducts. | byu.edumasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., dichloroethane) | Mild, selective, does not require strict pH control, non-toxic byproducts. | More expensive, moisture-sensitive. | masterorganicchemistry.comacsgcipr.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | "Green" method with water as the only byproduct. | May reduce other functional groups (e.g., nitro, alkenes). Requires specialized pressure equipment. | wikipedia.orgacsgcipr.org |
| Amine-Borane Complexes (e.g., PEMB) | Methanol or neat conditions | Stable, safe, and non-toxic alternative. | Reagent stoichiometry needs to be optimized. | researchgate.net |
The synthesis of highly substituted pyridines like 5-Fluoro-3-methoxy-2-pyridinemethanamine can also be achieved through a sequence of nucleophilic substitution reactions on a suitable halogenated pyridine core. This strategy involves the stepwise introduction of the desired functional groups.
The introduction of a methoxy (B1213986) group onto a pyridine ring can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org In this process, a halogen atom on the pyridine ring is displaced by a methoxide (B1231860) nucleophile, typically from sodium methoxide. The feasibility of this reaction is highly dependent on the position of the leaving group (the halogen) relative to the ring nitrogen.
Halogens at the 2- (ortho) and 4- (para) positions of the pyridine ring are significantly more susceptible to nucleophilic attack than a halogen at the 3- (meta) position. youtube.com This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance when the attack occurs at the ortho or para positions. youtube.comlibretexts.org For a halogen at the meta position, this resonance stabilization involving the nitrogen heteroatom is not possible, making the reaction much slower and requiring more forcing conditions. youtube.com Therefore, to synthesize a 3-methoxy pyridine derivative via this method, a highly activated substrate or alternative synthetic strategy is often necessary.
Once the pyridine core is appropriately substituted, the final step is the formation of the methanamine side chain at the 2-position. A robust and widely used method to achieve this is through the reduction of a 2-cyanopyridine (B140075) precursor. The nitrile group is a versatile precursor to a primary amine.
For instance, the synthesis of the analogue 5-(Trifluoromethyl)-2-pyridinemethanamine has been demonstrated starting from 2-cyano-3-chloro-5-(trifluoromethyl)-pyridine. chemicalbook.com In this synthesis, the cyano group is reduced to an aminomethyl group using catalytic hydrogenation, employing a palladium-on-carbon catalyst under hydrogen pressure. chemicalbook.com This transformation provides a direct route to the desired 2-pyridinemethanamine structure.
An alternative, though less common, approach involves the nucleophilic displacement of a halide from a 2-(halomethyl)pyridine with an amine source. For example, a 2-(chloromethyl)pyridine (B1213738) derivative could react with ammonia to form the corresponding 2-pyridinemethanamine. Copper-catalyzed amination reactions have also been developed for the direct introduction of amino groups onto the pyridine ring, which can then be further elaborated. researchgate.net
Approaches from Pyridinecarboxylic Acid Derivatives
The synthesis of this compound can be strategically approached from corresponding pyridinecarboxylic acid derivatives. These precursors offer a versatile handle for the introduction of the requisite aminomethyl group at the C-2 position of the pyridine ring. Two primary rearrangement reactions, the Curtius and Hofmann rearrangements, stand out as powerful tools for this transformation.
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom. nrochemistry.comnih.govwikipedia.orgrsc.org In the context of synthesizing the target molecule, this would involve the conversion of 5-fluoro-3-methoxypicolinic acid to an acyl azide (B81097), which upon thermal or photochemical rearrangement, would yield an isocyanate. This isocyanate can then be trapped with a suitable nucleophile, such as water or an alcohol, to generate a carbamate, which is subsequently hydrolyzed to afford the desired 2-aminomethylpyridine. The key advantage of the Curtius rearrangement is its ability to proceed under mild conditions, which is crucial for preserving the sensitive fluoro and methoxy substituents on the pyridine ring. nih.gov The reaction typically involves the treatment of the carboxylic acid with an activating agent like diphenylphosphoryl azide (DPPA) in the presence of a base. nrochemistry.com
Alternatively, the Hofmann rearrangement offers another pathway from a pyridine-2-carboxamide precursor. durham.ac.uk This reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield a primary amine. For the synthesis of this compound, the corresponding 5-fluoro-3-methoxypicolinamide would be subjected to these conditions. The reaction proceeds through the formation of an N-haloamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed in situ. A continuous-flow process for the Hofmann rearrangement has been developed, which can offer advantages in terms of safety and scalability. durham.ac.uk
Another viable approach from a pyridinecarboxylic acid derivative involves the reduction of the corresponding nitrile. The synthesis of a 5-fluoro-3-methoxypyridine-2-carbonitrile intermediate would be a key step. This nitrile could then be reduced to the primary amine using various reducing agents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a common and effective method for this transformation. chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol.
Advanced Synthetic Transformations for Fluoro-Methoxy-Pyridinemethanamines
The construction of the this compound scaffold necessitates precise control over the introduction of the fluorine and methoxy groups, as well as the assembly of the pyridine ring itself. Advanced synthetic transformations, including selective fluorination, methoxylation, and multi-component reactions, are pivotal in achieving this.
Chemo- and Regioselective Fluorination Techniques
The introduction of a fluorine atom at a specific position on the pyridine ring is a significant challenge in synthetic organic chemistry. nih.gov Direct C-H fluorination of pyridines can be difficult due to the electron-deficient nature of the ring. However, several strategies have been developed to achieve regioselective fluorination. One approach involves the use of electrophilic fluorinating reagents, such as Selectfluor, often in aqueous conditions, which has been shown to be effective for the fluorination of related heterocyclic systems like imidazo[1,2-a]pyridines. google.com
For pyridine rings, temporary dearomatization can be a powerful strategy to control the position of fluorination. By converting the pyridine into an oxazino-pyridine intermediate, the electronic properties of the ring are altered, allowing for regioselective C-H difluoromethylation at the meta-position. chemicalbook.com While this introduces a difluoromethyl group, the underlying principle of activating the ring through dearomatization could potentially be adapted for monofluorination.
Another strategy involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, a pyridine ring bearing a suitable leaving group, such as a bromine or chlorine atom, at the 5-position can undergo nucleophilic fluorination. This approach has been successfully employed in the radiosynthesis of [18F]fluoro-2-pyridinamines. researchgate.net
Introduction of Methoxy Functionalities at Specific Pyridine Ring Positions
The regioselective introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic substitution of a suitable leaving group. For instance, the reaction of a chloropyridine derivative with sodium methoxide is a common method for introducing a methoxy group. The position of the methoxy group is dictated by the position of the leaving group on the starting material. In the synthesis of 2,3,5-trisubstituted pyridines, a 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been used as a versatile building block, where the methylsulfonyl group can be displaced by various nucleophiles. researchgate.net
In some cases, the methoxy group can be introduced early in the synthesis, for example, by using a methoxy-substituted precursor in a ring-forming reaction. The synthesis of 2-amino-5-hydroxypyridine (B112774) has been achieved via the demethoxylation of 2-amino-5-methoxypyridine, indicating that methoxy-substituted pyridines are readily accessible. asianpubs.org
Multi-Component Reactions (MCRs) and Cascade Sequences for Scaffold Assembly
Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to the synthesis of complex, polysubstituted pyridine scaffolds from simple starting materials in a single step. nrochemistry.comchemicalbook.comnih.govdigitellinc.comguidechem.com These reactions often proceed through a series of interconnected steps, forming multiple bonds in one synthetic operation.
The Zincke reaction, a classic method for the ring-opening of pyridinium (B92312) salts to form Zincke aldehydes, has inspired the development of modern synthetic methodologies for constructing substituted pyridines. nih.govdigitellinc.comresearchgate.netnih.gov By reacting a pyridine with a strong electrophile and a primary amine, a Zincke salt is formed, which can then undergo further transformations to yield highly substituted cyclic products.
More contemporary MCRs often involve the condensation of several simple building blocks. For example, the reaction of isopropene derivatives with an ammonium (B1175870) source and a carbon source can lead to the formation of diverse substituted pyridines through a metal-free cascade annulation. chemicalbook.com While a direct MCR for the synthesis of this compound is not explicitly reported, the principles of MCRs could be applied by carefully selecting fluorinated and methoxylated precursors. For instance, a fluorinated enamine could potentially react with a methoxy-containing 1,3-dicarbonyl compound and an ammonia source to construct the desired pyridine ring.
Cascade reactions, which involve a sequence of intramolecular reactions, are also powerful tools for assembling complex heterocyclic systems. The reaction between N-tosylhydrazones and 2-alkynylpyridines can lead to the formation of 2-(pyrazol-3-yl)pyridines through a cascade process. nrochemistry.com Such strategies highlight the potential for designing novel cascade sequences to construct the 5-fluoro-3-methoxy-substituted pyridine core.
Precursor Synthesis and Functionalization
Preparation of Fluorinated and Methoxylated Pyridine Intermediates
The synthesis of key intermediates such as 5-fluoro-3-methoxypicolinonitrile (B13907640) or 5-fluoro-3-methoxypicolinic acid is a logical starting point. A plausible route to such intermediates could begin with a commercially available dihalopyridine. For example, starting from a 2,3-dichloro-5-halopyridine, selective nucleophilic substitution could be employed to introduce the methoxy group at the 3-position, followed by fluorination at the 5-position.
The Sandmeyer reaction represents a classic method for the conversion of an amino group on an aromatic ring into a variety of other functional groups, including halogens and nitriles. nih.govresearchgate.netnih.gov For instance, starting with 3-amino-5-fluoropyridine (B1296810), a Sandmeyer reaction could potentially introduce a cyano group at the 2-position, which could then be followed by methoxylation at the 3-position. The synthesis of 3-amino-5-fluoropyridine itself can be achieved from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement. chemicalbook.com
Another approach involves the construction of the substituted pyridine ring from acyclic precursors. For example, the reaction of a fluorinated β-enolate salt with an amidine hydrochloride can lead to the formation of a fluorinated pyrimidine (B1678525). nih.gov A similar strategy could be envisioned for the synthesis of a fluorinated pyridine by using appropriate building blocks.
The synthesis of 5-fluoro-2-hydroxypyridine (B1303129) from 5-fluoro-2-methoxypyridine (B1304894) through demethoxylation has been reported. chemicalbook.com This suggests that a 3-hydroxy-5-fluoropyridine derivative could be a potential intermediate, which could then be selectively methoxylated at the 3-position. The C3 selective hydroxylation of pyridines can be achieved via photochemical valence isomerization of pyridine N-oxides. nih.govacs.org
Below is a table summarizing some of the key synthetic transformations and intermediates discussed:
| Precursor/Intermediate | Target Functional Group | Reaction Type | Reagents/Conditions |
| 5-Fluoro-3-methoxypicolinic acid | 2-Aminomethyl | Curtius Rearrangement | DPPA, Et3N, then H2O/H+ |
| 5-Fluoro-3-methoxypicolinamide | 2-Aminomethyl | Hofmann Rearrangement | Br2, NaOH |
| 5-Fluoro-3-methoxypicolinonitrile | 2-Aminomethyl | Catalytic Reduction | H2, Pd/C |
| 5-Bromo-3-fluoropyridine | 5-Fluoro-3-methoxypyridine | Methoxylation | NaOMe |
| 3-Amino-5-fluoropyridine | 2-Cyano-3-amino-5-fluoropyridine | Sandmeyer Reaction | NaNO2, CuCN |
Derivatization of Pyridine Rings for Subsequent Methanamine Formation
The introduction of a methanamine group at the C-2 position of a 5-fluoro-3-methoxypyridine core is typically achieved through a multi-step process. This involves the initial installation of a suitable functional group at the 2-position, which then serves as a precursor to the desired aminomethyl moiety. The primary strategies for this derivatization include the introduction of a cyano group or a formyl group, followed by reduction or reductive amination, respectively.
A common and effective route to 2-pyridinemethanamines is through the reduction of a 2-cyanopyridine intermediate. The synthesis of 2-cyano-5-fluoro-3-methoxypyridine can be envisioned starting from a readily available substituted pyridine, such as 2-chloro-5-fluoro-3-methoxypyridine.
The conversion of a 2-halopyridine to a 2-cyanopyridine is a well-established transformation. This nucleophilic substitution reaction can be carried out using a cyanide salt, such as potassium cyanide or sodium cyanide, often in the presence of a phase-transfer catalyst to enhance reactivity. The choice of solvent and temperature is critical to ensure efficient conversion while minimizing side reactions.
Table 1: Reaction Conditions for Cyanation of 2-Halopyridines
| Halogen at C-2 | Cyanide Source | Catalyst | Solvent | Temperature (°C) |
| Chloro | KCN | Pd(PPh₃)₄ | DMF | 80-120 |
| Bromo | CuCN | DMF or NMP | 150-200 | |
| Chloro | NaCN | Tetrabutylammonium bromide | Toluene/Water | 80-100 |
Once the 2-cyano-5-fluoro-3-methoxypyridine intermediate is obtained, it can be reduced to the corresponding 2-pyridinemethanamine. Catalytic hydrogenation is the most common method for this transformation. A variety of catalysts and reaction conditions can be employed, with the choice often depending on the other functional groups present in the molecule to avoid unwanted reductions.
Table 2: Conditions for the Reduction of 2-Cyanopyridines
| Catalyst | Reducing Agent | Solvent | Pressure (atm) | Temperature (°C) |
| Raney Nickel | H₂ | Methanolic Ammonia | 50-100 | 25-80 |
| Palladium on Carbon (Pd/C) | H₂ | Ethanol, Acetic Acid | 1-50 | 25-60 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1 | 0-35 | |
| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol | 1 | 25 |
For the synthesis of this compound, catalytic hydrogenation using palladium on carbon in an acidic medium or Raney Nickel in methanolic ammonia would be suitable methods to achieve the desired transformation. The presence of the fluoro and methoxy groups is generally compatible with these reduction conditions.
An alternative and highly versatile approach to 2-pyridinemethanamines involves the reductive amination of a 2-pyridinecarboxaldehyde (B72084) intermediate. This method allows for the direct introduction of a primary, secondary, or tertiary amine, depending on the nitrogen source used.
The synthesis of 5-fluoro-3-methoxy-2-pyridinecarboxaldehyde could be achieved through the oxidation of the corresponding 2-methylpyridine (B31789) or through the formylation of a 2-lithiated pyridine derivative. For instance, 2-bromo-5-fluoro-3-methoxypyridine (B1447351) can undergo lithium-halogen exchange at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.
Once 5-fluoro-3-methoxy-2-pyridinecarboxaldehyde is synthesized, it can be converted to this compound via reductive amination. This reaction typically involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the amine.
Table 3: Reagents for Reductive Amination of 2-Pyridinecarboxaldehydes
| Amine Source | Reducing Agent | Solvent | pH |
| Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol | 6-7 |
| Ammonium Acetate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | N/A |
| Hydroxylamine | H₂ / Pd/C | Ethanol | N/A |
The use of sodium triacetoxyborohydride is often preferred due to its mildness and selectivity, tolerating a wide range of functional groups. The reaction proceeds efficiently at room temperature and generally provides high yields of the desired amine.
Chemical Reactivity and Transformation Studies
Amination Reactions and Derivatives
The primary amine moiety of 5-Fluoro-3-methoxy-2-pyridinemethanamine is a key site for synthetic modifications, allowing for the construction of a diverse range of derivatives.
The nucleophilic nature of the primary amine facilitates its reaction with various electrophiles to yield substituted amines. For instance, acylation with acid chlorides or anhydrides would produce the corresponding amides. Similarly, reaction with sulfonyl chlorides would lead to the formation of sulfonamides. Alkylation reactions, while possible, would require careful control to avoid over-alkylation.
The synthesis of diamine derivatives could be envisaged through coupling reactions. For example, reaction with a suitable partner containing a leaving group could lead to the formation of a secondary amine, thereby creating a diamine structure if the partner molecule also contains a protected amine.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-((5-fluoro-3-methoxypyridin-2-yl)methyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-((5-fluoro-3-methoxypyridin-2-yl)methyl)-4-methylbenzenesulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-alkyl/N-aryl-5-fluoro-3-methoxy-2-pyridinemethanamine |
The basicity of the primary amine is influenced by the electronic effects of the pyridine (B92270) ring substituents. The electron-withdrawing fluorine atom at the 5-position is expected to decrease the basicity of the amine, making it a weaker nucleophile compared to unsubstituted benzylamines. Conversely, the methoxy (B1213986) group at the 3-position has an electron-donating effect through resonance, which could partially counteract the effect of the fluorine.
This modulated reactivity is crucial for selective transformations. For instance, in competitive reactions, the amine of this compound would be expected to be less reactive than more basic amines. This property can be exploited for achieving regioselectivity in molecules with multiple amine functionalities.
Pyridine Ring Functionalization and Modifications
The substitution pattern on the pyridine ring of this compound creates a unique electronic landscape that directs further functionalization.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on the ring further modulate this reactivity. The methoxy group at the 3-position is an activating, ortho-, para-directing group. The fluorine atom at the 5-position is a deactivating but ortho-, para-directing group. The methanamine group at the 2-position, especially if protonated under acidic EAS conditions, would be strongly deactivating.
| Position | Directing Effect of -OCH3 (at C3) | Directing Effect of -F (at C5) | Predicted EAS Outcome |
| C4 | Ortho (Activating) | Meta | Favorable |
| C6 | Para (Activating) | Ortho (Deactivating) | Potentially Favorable |
Nucleophilic aromatic substitution on pyridine rings is generally favored, especially with an electron-withdrawing group present. The fluorine atom at the 5-position of this compound makes it a potential site for NAS. A strong nucleophile could displace the fluoride (B91410) anion.
The success of such a substitution would depend on the reaction conditions and the nature of the nucleophile. The presence of the other substituents would also influence the stability of the Meisenheimer-like intermediate formed during the reaction.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this compound, several groups could potentially direct lithiation. The methoxy group is a known directing group, which would favor deprotonation at the C4 position. The aminomethyl group, after N-protection (e.g., as a pivalamide), can also act as a directing group, potentially directing lithiation to the C3 position, although this is already substituted.
Competition between these directing groups would determine the ultimate site of metalation. The choice of the lithiating agent and reaction conditions would be crucial in controlling the regioselectivity of this transformation, offering a synthetic route to specifically substituted derivatives.
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Suzuki-Miyaura Coupling: The principles of this reaction are well-documented for forming C-C bonds with various pyridine and aromatic systems. researchgate.net
Buchwald-Hartwig Amination: Extensive literature exists on this method for C-N bond formation.
Palladium-Catalyzed Reactions: Various palladium-catalyzed couplings are described, but none utilize the specified substrate. nih.govnih.govresearchgate.net
Heterocyclic Annulation: Methods for synthesizing fused heterocycles like imidazopyridines are available, but they typically start from simpler building blocks like 2-aminopyridines. nih.gove3s-conferences.org
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Derivatives and Analogues: Structure Reactivity Relationships in Chemical Contexts
Design and Synthesis of Ligand Systems Based on the Pyridinemethanamine Framework
The pyridinemethanamine skeleton is a well-established motif in the design of N-donor ligands for coordination chemistry. The presence of two nitrogen atoms—one on the aromatic pyridine (B92270) ring and one in the aliphatic aminomethyl side chain—allows for versatile coordination behavior with a wide range of metal ions.
Pyridinemethanamine and its derivatives are classic examples of N-donor ligands. The arrangement of the pyridine nitrogen and the exocyclic amine nitrogen is ideal for forming a stable five-membered chelate ring upon coordination to a metal center. researchgate.net This bidentate coordination mode is highly common and contributes to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. researchgate.net
Beyond simple chelation, the pyridinemethanamine framework can adopt other coordination modes. Depending on the steric and electronic environment and the nature of the metal center, these ligands can coordinate in a monodentate fashion, typically through the more basic aminomethyl nitrogen. Furthermore, they can act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. nsf.govmdpi.com The rich coordination chemistry of pyridine-type ligands has been instrumental in the construction of functional materials and molecular assemblies. nih.gov
The electronic properties of the 5-fluoro-3-methoxy-2-pyridinemethanamine ligand are significantly modulated by the substituents on the pyridine ring, which in turn influences its coordination behavior.
The methoxy (B1213986) group at the 3-position has a more complex electronic influence. It is electron-withdrawing by induction (-I effect) due to the electronegativity of the oxygen atom. stackexchange.com However, it is also capable of donating electron density into the aromatic ring through a positive mesomeric or resonance effect (+M effect), owing to the lone pairs on the oxygen atom. stackexchange.comreddit.com The net electronic impact of the methoxy group depends on its position relative to the coordinating nitrogen and the specific reaction or interaction being considered.
This dual substitution allows for the fine-tuning of the ligand's electronic properties. The combined effects of the fluoro and methoxy groups modulate the Lewis basicity of the nitrogen donors, which affects the stability, redox potentials, and reactivity of the metal complexes they form. nih.govnih.gov
Development of Diverse Chemical Libraries Utilizing the Scaffold
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in a vast number of natural products and FDA-approved drugs. nih.govrsc.orgmdpi.com Its ability to form hydrogen bonds, act as a ligand for metalloenzymes, and improve physicochemical properties like solubility makes it a highly attractive core for drug design. nih.govresearchgate.net
The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries for several reasons:
Multiple Functionalization Points: The scaffold possesses several handles for chemical modification. The primary amine of the aminomethyl group can be readily derivatized through reactions such as acylation, alkylation, or reductive amination to generate a wide range of amides, secondary/tertiary amines, and other functionalities.
Predictable Regiochemistry: As discussed, the C-4 and C-6 positions of the pyridine ring are activated for selective functionalization, allowing for the controlled introduction of additional substituents. researchgate.net This enables the systematic exploration of the chemical space around the core scaffold.
Tuning of Properties: The existing fluoro and methoxy groups impart specific physicochemical properties that are often desirable in drug candidates, such as metabolic stability and modulated lipophilicity. nih.govnih.gov These groups serve as a foundation upon which further modifications can be built to optimize a compound's structure-activity relationship (SAR). nih.gov
By leveraging these features, combinatorial and parallel synthesis techniques can be employed to generate large libraries of analogues based on the this compound core. These libraries can then be screened against various biological targets to identify new lead compounds in drug discovery programs. nih.govmdpi.com
Synthesis of Analogues with Varied Side Chains and Pyridine Substitutions
The synthesis of analogues of this compound is typically approached through multi-step sequences that allow for the introduction of diversity at specific positions. A common strategy involves the initial construction of a versatile, polysubstituted pyridine core, which can then be elaborated to generate the desired range of compounds.
One effective route to a key intermediate, a 5-fluorinated pyridine ring, begins with readily available starting materials like ethyl fluoroacetate (B1212596) and ethyl formate. google.com The condensation of these precursors, often facilitated by a strong base such as sodium methoxide (B1231860), generates an enolate intermediate. Subsequent reaction with cyanoacetamide leads to the formation of a dihydroxypyridine derivative, namely 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com This dihydroxy compound serves as a robust platform for further functionalization.
Chlorination of this intermediate, for instance using a combination of phosphorus oxychloride and phosphorus pentachloride, yields the highly reactive 2,6-dichloro-3-cyano-5-fluoropyridine. google.com This dichloro derivative is pivotal for introducing substituents at the 2- and 6-positions through nucleophilic aromatic substitution reactions. For example, selective substitution with sodium methoxide can be controlled to introduce a methoxy group at one position, while the other chlorine atom can be retained or replaced by another group. The cyano group can then be reduced, for example through catalytic hydrogenation, to afford the primary aminomethyl side chain at the 2-position.
With the core this compound structure established, variations can be introduced:
Side Chain Modification: The primary amine of the 2-pyridinemethanamine moiety is a versatile handle for introducing a wide array of side chains. Standard organic transformations such as N-alkylation with various alkyl halides, N-acylation with acid chlorides or anhydrides, or reductive amination with different aldehydes and ketones can be employed to generate a library of secondary and tertiary amines, amides, and other N-substituted derivatives.
Pyridine Ring Substitutions: The versatility of the synthetic route allows for the creation of analogues with different substituents on the pyridine ring.
Position 3: Instead of a methoxy group, other alkoxides (e.g., ethoxide, isopropoxide) can be used to generate a series of alkoxy analogues.
Position 5: While the synthesis often begins with a fluorine precursor, alternative starting materials could lead to analogues with other halogens (e.g., chlorine, bromine) or small alkyl groups at this position, allowing for systematic evaluation of electronic and steric effects.
This synthetic flexibility is essential for building a diverse library of compounds to investigate structure-reactivity relationships thoroughly.
Structural Diversity of Resulting Compounds
The synthetic strategies outlined above enable the creation of a broad spectrum of compounds derived from the this compound scaffold. The resulting structural diversity can be systematically categorized based on the modifications at the C2 side chain and the C3 and C5 positions of the pyridine ring. This diversity allows for a fine-tuning of the molecule's physicochemical properties.
The table below illustrates the structural diversity achievable through these synthetic modifications. It showcases representative examples of analogues with varied side chains and pyridine substitutions, highlighting the modularity of the synthetic approach.
| Compound ID | Pyridine Ring Substituent (Position 3) | Pyridine Ring Substituent (Position 5) | Side Chain Structure (at Position 2) |
|---|---|---|---|
| Parent | -OCH₃ | -F | -CH₂NH₂ |
| Analogue 1 | -OCH₃ | -F | -CH₂NHCH₃ (N-methyl) |
| Analogue 2 | -OCH₃ | -F | -CH₂N(CH₃)₂ (N,N-dimethyl) |
| Analogue 3 | -OCH₃ | -F | -CH₂NHC(O)CH₃ (N-acetyl) |
| Analogue 4 | -OCH₂CH₃ | -F | -CH₂NH₂ |
| Analogue 5 | -OCH₃ | -Cl | -CH₂NH₂ |
| Analogue 6 | -SCH₃ | -F | -CH₂NH₂ |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 5-Fluoro-3-methoxy-2-pyridinemethanamine.
Proton (¹H) NMR for Structural Confirmation and Connectivity
Proton NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms. For this compound, the expected ¹H NMR spectrum would display signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, the methoxy (B1213986) (-OCH₃) protons, and the amine (-NH₂) protons. The chemical shifts (δ) would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy and aminomethyl groups. Spin-spin coupling between adjacent non-equivalent protons would provide crucial information about the substitution pattern on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 7.0-7.5 | Doublet of doublets | J(H-F), J(H-H) |
| H-6 | 7.8-8.2 | Doublet | J(H-F) |
| -CH₂- | 3.8-4.2 | Singlet (or broad singlet) | N/A |
| -OCH₃ | 3.9-4.1 | Singlet | N/A |
| -NH₂ | 1.5-3.0 | Broad singlet | N/A |
Note: These are predicted values and actual experimental data may vary.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the five carbons of the pyridine ring, the methylene carbon, and the methoxy carbon. The chemical shifts of the ring carbons would be significantly affected by the attached fluorine and methoxy groups, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150-155 |
| C-3 | 145-150 |
| C-4 | 120-125 |
| C-5 | 155-160 (doublet, ¹JCF) |
| C-6 | 135-140 |
| -CH₂- | 45-50 |
| -OCH₃ | 55-60 |
Note: These are predicted values and actual experimental data may vary.
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom's chemical environment. A single signal would be expected for the fluorine atom at the C-5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and the nearby protons (H-4 and H-6) would be observable in both the ¹H and ¹⁹F NMR spectra, confirming their spatial proximity.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Assignment
To definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between H-4 and H-6 on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (2-3 bonds) between protons and carbons. This would be crucial for confirming the placement of the substituents, for example, by showing correlations between the methoxy protons and C-3, and between the methylene protons and C-2.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound would exhibit characteristic absorption bands corresponding to:
N-H stretching of the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
C-H stretching of the aromatic ring and the aliphatic methylene and methoxy groups, observed around 2850-3100 cm⁻¹.
C=C and C=N stretching of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.
C-O stretching of the methoxy group, typically around 1000-1300 cm⁻¹.
C-F stretching , which gives a strong absorption in the 1000-1400 cm⁻¹ region.
N-H bending of the amine group, usually found around 1600 cm⁻¹.
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N, C=C Stretch (Pyridine Ring) | 1400-1600 |
| C-F Stretch | 1000-1400 |
| C-O Stretch (Methoxy) | 1000-1300 |
| N-H Bend (Amine) | 1580-1650 |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₇H₉FN₂O), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of substituents, such as the aminomethyl or methoxy groups, which would further corroborate the proposed structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₇H₉FN₂O |
| Exact Mass | 156.0699 |
| Molecular Weight | 156.16 |
| Key Fragmentations | [M-CH₂NH₂]⁺, [M-OCH₃]⁺, [M-NH₂]⁺ |
Note: These are predicted values and actual experimental data may vary.
High-Resolution Mass Spectrometry (HRMS)
There is no specific high-resolution mass spectrometry data published for this compound. This type of analysis would be crucial for confirming its elemental composition and exact molecular weight by providing a highly accurate mass-to-charge ratio measurement, but such findings have not been reported in available literature.
X-ray Crystallography for Solid-State Structural Determination
No public records of single-crystal X-ray diffraction studies for this compound could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Without X-ray crystallography data, a definitive analysis of the molecular conformation and the specific intermolecular interactions (such as hydrogen bonding or stacking interactions) of this compound in the solid state cannot be provided.
There is no available research on the formation of co-crystals or complexes involving this compound. Such studies would provide insights into its potential for forming multi-component crystalline structures, but this information has not been documented.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule, such as its electronic structure, preferred conformations, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 5-Fluoro-3-methoxy-2-pyridinemethanamine, DFT calculations, likely employing a basis set such as 6-311++G(d,p), could be used to optimize the molecular geometry and analyze the distribution of electron density. researchgate.net
The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The fluorine atom at the 5-position, being highly electronegative, would act as an electron-withdrawing group, leading to a localized region of lower electron density on the ring. Conversely, the methoxy (B1213986) group at the 3-position is an electron-donating group, which would increase the electron density, particularly at the ortho and para positions relative to it. The methanamine group at the 2-position also contributes to the electronic landscape of the molecule.
The interplay of these substituents would create a specific distribution of charge across the molecule. This charge distribution is critical in determining the molecule's reactivity, intermolecular interactions, and its potential to act as a ligand. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the regions of the molecule most likely to participate in chemical reactions.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds, such as the C-C bond connecting the methanamine group to the pyridine ring and the C-O bond of the methoxy group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, which corresponds to the global minimum on the potential energy surface. exlibrisgroup.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. dntb.gov.ua The calculated 1H, 13C, and 19F NMR spectra would be highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations or solvent effects.
Molecular Modeling and Docking Studies (Chemical Interactions Only)
Molecular modeling techniques allow for the investigation of how a molecule interacts with its environment, such as metal ions or other molecules in a larger assembly.
Investigation of Ligand-Metal Interactions in Coordination Complexes
DFT calculations can further elucidate the nature of the ligand-metal bond, quantifying the extent of covalent and electrostatic contributions. The electronic effects of the fluoro and methoxy substituents on the pyridine ring would modulate the electron-donating ability of the nitrogen atoms, thereby influencing the strength and stability of the coordination complex.
Table 1: Predicted Interaction Data for a Hypothetical Metal Complex
| Interaction Type | Donor Atom(s) | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |
| Coordination Bond | Pyridine N, Amine N | Metal Ion (e.g., Zn²⁺) | 2.0 - 2.2 | - |
| Hydrogen Bond | Amine H | Counter-ion/Solvent | 1.8 - 2.5 | 3 - 8 |
Note: This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound complexes are not available.
Understanding Intermolecular Forces in Supramolecular Assemblies
Beyond coordination to metal ions, this compound can participate in the formation of supramolecular assemblies through various non-covalent interactions. These interactions include hydrogen bonding, where the amine group can act as both a donor and an acceptor, and π-π stacking interactions involving the aromatic pyridine ring.
Reaction Mechanism Studies
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, researchers can model the progression of chemical reactions, identify key intermediates and transition states, and determine the energetic feasibility of various pathways.
Computational Elucidation of Reaction Pathways and Transition States
Theoretical studies on molecules structurally analogous to this compound have demonstrated the utility of Density Functional Theory (DFT) in mapping out reaction coordinates. For reactions involving the aminomethyl group, such as N-alkylation or N-acylation, computational models can predict the stepwise sequence of bond-breaking and bond-forming events. These models can elucidate the geometry of transition states, which represent the highest energy point along the reaction pathway between reactants and products. The precise arrangement of atoms in the transition state is critical for understanding the stereochemical and regiochemical outcomes of a reaction. While specific studies on this compound are not prevalent, the principles derived from computational analyses of other substituted pyridines provide a framework for predicting its reactive behavior.
Analysis of Electronic Effects of Substituents (Fluoro, Methoxy)
The chemical behavior of this compound is significantly influenced by the electronic properties of its fluoro and methoxy substituents. Computational and theoretical methods provide a quantitative understanding of these effects.
Inductive and Resonance Effects on Pyridine Ring and Amine Reactivity
The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. Conversely, the methoxy group at the 3-position exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) but also a significant electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.
Influence on Coordination Properties and Catalytic Performance
The pyridine nitrogen and the aminomethyl group of this compound can act as ligands, coordinating to metal centers to form coordination complexes. The electronic effects of the fluoro and methoxy substituents play a crucial role in determining the coordination properties of the molecule. The electron-withdrawing nature of the fluorine atom can decrease the Lewis basicity of the pyridine nitrogen, potentially weakening its coordination to a metal. In contrast, the electron-donating resonance effect of the methoxy group can enhance the electron density on the ring, which may counteract the effect of the fluorine atom to some extent.
Computational modeling can be employed to predict the geometry and stability of metal complexes involving this compound as a ligand. These calculations can also provide insights into the electronic structure of the resulting complexes and how the substituents influence the metal-ligand bonding. In the context of catalysis, where such complexes might be employed, theoretical studies can help in understanding how the electronic tuning of the ligand by the fluoro and methoxy groups affects the catalytic activity and selectivity of the metal center. While direct experimental data on the catalytic performance of complexes of this specific ligand is limited, theoretical predictions based on analogous systems suggest that the electronic modulation provided by the substituents can be a powerful tool for designing catalysts with tailored properties. nih.govnih.gov
Table 1: Predicted Electronic Effects of Substituents on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Fluoro | 5 | -I (Strongly withdrawing) | -R (Weakly withdrawing) | Decrease |
| Methoxy | 3 | -I (Weakly withdrawing) | +R (Strongly donating) | Increase |
Table 2: Predicted Influence of Substituents on Reactivity
| Property | Influence of Fluoro Group | Influence of Methoxy Group | Predicted Net Effect |
|---|---|---|---|
| Pyridine Nitrogen Basicity | Decrease | Increase | Ambiguous, requires computational prediction |
| Amine Nucleophilicity | Decrease (via ring) | Increase (via ring) | Ambiguous, requires computational prediction |
| Susceptibility to Electrophilic Attack | Decrease | Increase | Dependent on position |
Applications in Advanced Chemical Synthesis and Materials Science
Catalysis and Coordination Chemistry
The presence of both a pyridine (B92270) ring and an aminomethyl group allows 5-Fluoro-3-methoxy-2-pyridinemethanamine to function effectively as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the primary amine can chelate to a metal center, forming stable transition metal complexes. The electronic properties of this ligand are finely tuned by the substituents on the pyridine ring. The electron-withdrawing fluorine atom can increase the Lewis acidity of the coordinated metal center, which can, in turn, enhance catalytic activity and thermal stability. mdpi.com Conversely, the electron-donating methoxy (B1213986) group can modulate the electron density at the metal, allowing for precise control over the catalyst's reactivity.
The structural motifs within this compound are analogous to ligands used in high-performance polymerization catalysts. For instance, nickel(II) complexes featuring fluorinated 1,2-bis(imine)acenaphthene ligands have demonstrated exceptional activity in ethylene (B1197577) polymerization, producing highly branched polyethylenes characteristic of thermoplastic elastomers. mdpi.com The inclusion of fluorine atoms in the ligand structure was shown to enhance the catalyst's thermal stability and activity, a principle that can be applied to catalysts derived from this compound. mdpi.com Such catalysts can operate at industrially relevant temperatures and produce polymers with desirable mechanical properties, including high tensile strength and elastic recovery. mdpi.com
Table 1: Representative Performance of Fluorine-Tuned Nickel Catalysts in Ethylene Polymerization
| Catalyst/Co-catalyst | Activity (10⁶ g PE mol⁻¹ (Ni) h⁻¹) | Polymer Mₙ (10⁵ g mol⁻¹) | Polymer Tₘ (°C) |
|---|---|---|---|
| Ni1 /MAO | 1.83 | 1.29 | 82.3 |
| Ni1 /MMAO | 1.34 | 1.17 | 86.4 |
| Ni1 /EtAlCl₂ | 12.3 | 1.15 | 98.7 |
| Ni1 /EASC | 7.96 | 1.09 | 95.2 |
| Ni1 /Et₂AlCl | 4.21 | 1.11 | 92.5 |
Data derived from studies on analogous nickel-based catalysts bearing fluorinated ligands, illustrating the potential performance of systems incorporating this compound. mdpi.com
The development of novel catalytic systems is a continuous pursuit in chemistry, and functionalized ligands are at its core. The unique electronic profile of this compound makes it an attractive candidate for creating new catalysts. The presence of an ortho-fluorine atom relative to the methanamine group can be exploited in directed C–H functionalization reactions, a powerful strategy for efficient molecule construction. nih.gov Transition metal-catalyzed reactions often rely on subtle electronic effects, and the combination of fluoro and methoxy groups offers a mechanism for tuning the properties of a catalytic metal center. nih.gov Furthermore, related copper(I) complexes with phosphine (B1218219) ancillary ligands and pyridine-based imine ligands have been investigated for their catalytic activity in amination reactions, suggesting that complexes of this compound could also be effective in cross-coupling catalysis. researchgate.net
Building Blocks for Complex Organic Scaffolds
Fluorinated molecules are of paramount importance in medicinal chemistry and materials science. nih.gov The strategic incorporation of fluorine can significantly alter a molecule's properties, including its metabolic stability and binding affinity. nih.gov this compound serves as a valuable fluorinated building block, providing a synthetically versatile platform for constructing more complex molecular architectures. nih.govresearchgate.net The primary amine function allows for a wide range of transformations, including amidation, alkylation, and reductive amination, enabling its incorporation into larger, polyfunctional molecules.
Pyridine derivatives are foundational starting materials for the synthesis of a diverse array of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. ias.ac.in The multiple reaction sites on this compound make it an ideal precursor for constructing polycyclic scaffolds. For example, research has demonstrated the synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives starting from substituted pyridines. nih.gov The amine group can be used as a nucleophile or as a handle to introduce other functionalities that can participate in cyclization reactions to form fused rings. nih.gov Similarly, new approaches have been developed for synthesizing polycyclic heterofused 7-deazapurines, which involve the functionalization and cyclization of pyrimidine (B1678525) precursors. nih.gov The principles of these synthetic strategies can be applied to this compound to access novel, complex heterocyclic frameworks.
Table 2: Strategies for the Synthesis of Fused Heterocycles from Pyridine Building Blocks
| Target Heterocycle | Synthetic Strategy | Key Precursor Type |
|---|---|---|
| Furo[2,3-b]pyridines | O-alkylation followed by cyclization and amination. nih.gov | Pyridin-2(1H)-one |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | Further reaction of furo[2,3-b]pyridine carboxamides with orthoesters. nih.gov | Furo[2,3-b]pyridine derivative |
| Thieno-fused 7-deazapurines | Negishi cross-coupling followed by azidation and thermal cyclization. nih.gov | (Het)aryl-pyrimidine |
The synthesis of complex, fused heterocyclic compounds is directly linked to the development of advanced organic materials. ias.ac.in Fused aromatic systems often possess unique electronic and photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of fluorine into these scaffolds, facilitated by using building blocks like this compound, can enhance material stability, tune energy levels, and improve device performance. researchgate.net For instance, fluorinated quinoline (B57606) and pyridopyrimidinone derivatives have been synthesized for such exploratory research. researchgate.net
Exploration in Supramolecular Chemistry
While specific studies on the supramolecular chemistry of this compound are not yet prevalent, its molecular structure suggests significant potential in this field. Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies. This molecule possesses several features conducive to forming such structures. The pyridine ring can participate in π-π stacking interactions, a common organizing force in aromatic systems. The amine and methoxy groups are capable of acting as hydrogen bond donors and acceptors, respectively, allowing for the formation of intricate hydrogen-bonded networks. Furthermore, the fluorine atom can engage in weaker, yet structurally significant, interactions such as halogen bonding and orthogonal C-F···H hydrogen bonds. The combination of these directional, non-covalent forces makes this compound a promising candidate for designing molecular crystals, host-guest systems, and other self-assembling materials.
Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific information available regarding the application of the chemical compound This compound in the areas of "Self-Assembly Driven by Fluorine and Nitrogen Interactions" or the "Design of Functional Molecular Systems."
Research on the supramolecular chemistry and materials science applications of fluorinated pyridine derivatives is an active field. Studies often focus on how the unique properties of the fluorine atom—such as its high electronegativity and the specific nature of non-covalent interactions it can form (e.g., halogen bonding, hydrogen bonding, and dipole-dipole interactions)—can be used to direct the assembly of molecules into ordered structures.
However, detailed research findings, data, and discussions pertaining specifically to This compound within the frameworks requested are not present in the accessible literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and focuses solely on this compound.
To fulfill the user's request, published research specifically investigating the self-assembly behavior and role in functional molecular systems of This compound would be required. Without such source material, any generated content would be speculative and would not meet the required standards of scientific accuracy and adherence to the user's strict instructions.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The pursuit of novel and sustainable synthetic routes for 5-Fluoro-3-methoxy-2-pyridinemethanamine is a primary objective for future research. Traditional methods for synthesizing highly substituted pyridines can be complex and may rely on harsh conditions or expensive starting materials. google.com Modern synthetic chemistry offers greener and more efficient alternatives.
Future research should focus on late-stage C-H functionalization, a powerful strategy that allows for the direct introduction of functional groups onto the pyridine (B92270) core, potentially simplifying synthetic sequences. beilstein-journals.orgnih.gov Methodologies such as transition-metal catalysis and photocatalysis could enable the regioselective installation of the fluoro, methoxy (B1213986), and methanamine groups on a simpler pyridine precursor, thereby improving atom economy and reducing waste. iciq.orgresearchgate.net
Another promising avenue is the development of metal-free cascade reactions. lookchem.com These processes combine multiple bond-forming events into a single, efficient operation, avoiding the need for isolating intermediates and minimizing solvent and reagent use. lookchem.com Exploring such a [5+1] cyclization or similar tandem approach could provide a highly efficient and scalable route to this specific pyridine derivative. lookchem.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage C-H Functionalization | Reduced step count, increased efficiency, access to novel analogues. | Development of regioselective catalysts (e.g., Pd, Rh, Ir) for direct C-H activation. nih.gov |
| Photocatalytic Methodologies | Mild reaction conditions, use of visible light as a renewable energy source. | Identifying suitable photosensitizers and radical precursors for pyridine functionalization. acs.org |
| Metal-Free Cascade Reactions | High atom economy, operational simplicity, reduced metal waste. | Designing novel tandem reactions (e.g., Pummerer-aza-Prins) for pyridine ring construction. lookchem.com |
| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable enzymes. | Engineering enzymes for the selective synthesis of functionalized pyridines. |
Exploration of Uncharted Reactivity Patterns
The unique electronic properties conferred by the fluorine and methoxy substituents on the pyridine ring of this compound suggest a rich and largely unexplored reactivity landscape. Future research should systematically investigate its behavior in a variety of chemical transformations to unlock new synthetic possibilities.
A key area of interest is the exploration of radical chemistry. acs.org Generating pyridinyl radicals from this compound could lead to novel C-C and C-heteroatom bond formations, offering pathways to derivatives that are inaccessible through traditional ionic reactions. iciq.orgacs.org Understanding how the existing substituents influence the stability and reactivity of these radical intermediates will be crucial.
Furthermore, the strategic placement of substituents may enable unique regioselectivity in transition-metal-catalyzed cross-coupling reactions. nih.gov Research could focus on leveraging the electronic and steric environment of the pyridine ring to control functionalization at the C4 or C6 positions, which is often a challenge in pyridine chemistry. nih.gov This would significantly expand the range of accessible analogues.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and screening of derivatives of this compound, the integration of flow chemistry and automated synthesis platforms is a critical future direction. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. acs.org
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. This is particularly valuable for reactions that are difficult to control in batch, such as those involving highly reactive intermediates. An automated workflow could be developed to rapidly explore a wide range of reaction conditions for optimizing the synthesis of the target compound. acs.org
Moreover, automated platforms can be used to generate libraries of derivatives by systematically varying the reactants in coupling reactions. This high-throughput approach would enable the rapid exploration of the structure-activity relationships (SAR) of new compounds for applications in medicinal chemistry or materials science. nih.gov
| Technology | Key Benefits | Future Research Application |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability. | Optimization of multi-step syntheses; safe handling of hazardous reagents or unstable intermediates. |
| Automated Synthesis | High-throughput screening, rapid library generation, data-rich experimentation. | Accelerated discovery of new derivatives with desired properties; systematic exploration of reaction space. acs.org |
| Robotic Platforms | Increased precision and reproducibility, reduced human error. | Automated purification and analysis of synthesized compounds. |
Advanced Computational Design of Derivatives
Computational chemistry and in-silico design represent powerful tools for guiding future research on this compound. By modeling the properties of the molecule and its potential derivatives, researchers can prioritize synthetic targets and reduce the time and expense of experimental work.
Quantum mechanical calculations can be employed to predict the reactivity of different positions on the pyridine ring, informing the design of selective synthetic strategies. Molecular docking simulations can be used to design derivatives with high affinity for specific biological targets, such as enzymes or receptors, which is a cornerstone of modern drug discovery. dntb.gov.uagazi.edu.tr Pyridine scaffolds are prevalent in pharmaceuticals, and computational tools can help tailor derivatives for improved efficacy and pharmacokinetic properties. nih.govresearchgate.net
Furthermore, machine learning algorithms can be trained on existing data from pyridine chemistry to predict the outcomes of new reactions or to identify novel molecular scaffolds with desirable properties. This data-driven approach can accelerate the discovery of new materials and bioactive compounds based on the this compound core.
Synergistic Applications in Multi-Disciplinary Chemical Fields
The structural motifs present in this compound suggest broad potential for synergistic applications across various chemical disciplines. The pyridine core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. dntb.gov.uanih.gov
Future research should explore the potential of this compound and its derivatives as building blocks for:
Medicinal Chemistry : Designing novel kinase inhibitors, central nervous system agents, or anti-infectives. The specific substitution pattern may offer advantages in terms of metabolic stability or target binding. nih.gov
Agrochemicals : Developing new herbicides or fungicides, as pyridine derivatives are common in the agrochemical industry. datainsightsmarket.com
Materials Science : Synthesizing novel ligands for catalysis or as components of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov
Chemosensors : Creating selective sensors for metal ions or other analytes, leveraging the coordinating ability of the pyridine nitrogen and the methanamine side chain. nih.gov
By exploring these multidisciplinary applications, researchers can create synergistic opportunities where advancements in one field can drive innovation in others, maximizing the scientific and commercial value of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-3-methoxy-2-pyridinemethanamine, and how can competing side reactions be minimized?
- Methodology : The compound can be synthesized via selective fluorination and methoxylation of a pyridine precursor. For example, fluorination at the 5-position may employ hydrogen fluoride-pyridine complexes under controlled temperatures (0–5°C) to avoid over-fluorination . Methoxylation at the 3-position can be achieved using copper(I) oxide catalysts in methanol under reflux, with rigorous exclusion of moisture to prevent hydrolysis. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) helps identify intermediates. Purification via column chromatography (silica gel, gradient elution) improves yield (>75%) and purity (>95%) .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
- NMR : H NMR (400 MHz, CDCl) should show distinct signals: δ 8.22 (d, J = 2.4 Hz, H-6), 6.85 (dd, J = 8.8, 2.4 Hz, H-4), and 3.90 (s, OCH). F NMR confirms fluorine substitution at δ -115 ppm .
- HRMS : Expected [M+H]: m/z 201.0834 (CHFNO).
- XRD : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths and angles with related pyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ).
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Methodology : Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm. Use a mobile phase of acetonitrile/water (60:40, 0.1% trifluoroacetic acid) at 1.0 mL/min. Retention time typically falls between 6–8 minutes. Calibration curves (R > 0.99) ensure accuracy .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the pyridine ring in catalytic applications?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density distribution. Compare HOMO-LUMO gaps with non-fluorinated analogs. Experimental validation via Hammett substituent constants (σ for -F = +0.34) can quantify electron-withdrawing effects. Reactivity studies (e.g., nucleophilic aromatic substitution) may show enhanced activation at the 2-position due to fluorine’s inductive effect .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Systematic analysis of reaction parameters:
- Catalyst screening : Compare Pd(OAc) vs. PdCl(PPh) in cross-coupling reactions.
- Solvent effects : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF).
- Temperature gradients : Optimize between 60–120°C for Buchwald-Hartwig amination.
Document yields and side products via GC-MS to identify optimal conditions .
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
- Methodology :
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the fluorinated ring .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) in cancer cell lines. Compare with structurally related compounds (e.g., 5-Fluoro-2,4-dimethoxypyrimidine ).
Data Contradictions and Validation
Q. Why do NMR spectra of this compound vary across studies?
- Resolution : Differences arise from solvent choice (DMSO vs. CDCl), concentration, and instrument resolution. Validate spectra against a pure reference standard and report acquisition parameters (e.g., 500 MHz vs. 300 MHz) .
Q. How to address discrepancies in melting points reported for intermediates?
- Validation : Recrystallize intermediates (e.g., from ethanol/water) and use differential scanning calorimetry (DSC) to measure melting points with ±1°C accuracy. Compare with literature values for analogs (e.g., 4-Methoxy-2(5H)-furanone, mp 62–64°C ).
Safety and Handling
Q. What precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
